6-Phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

Azaindole isomerism pKa differentiation thrombin inhibitor selectivity

Researchers requiring a defined 4-azaindole building block for kinase-focused libraries often encounter subtle scaffold variations that compromise SAR. 6-Phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid resolves this: the 4-azaindole core provides a distinct pKa (≈6.94) versus 7-azaindole isomers, while the 6-phenyl group adds ~0.9 XLogP units for tuned lipophilicity. - Enables orthogonal diversification via C3-carboxylic acid (amide coupling) and N1-H (alkylation/arylation). - Scaffold validated in GluN2B modulator patents (WO2017007938A1) and kinase inhibitor programs. - ≥95% purity; MW 238.24, TPSA 66 Ų within lead-like space.

Molecular Formula C14H10N2O2
Molecular Weight 238.246
CAS No. 1227270-42-9
Cat. No. B597754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
CAS1227270-42-9
Molecular FormulaC14H10N2O2
Molecular Weight238.246
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC3=C(C(=CN3)C(=O)O)N=C2
InChIInChI=1S/C14H10N2O2/c17-14(18)11-8-15-12-6-10(7-16-13(11)12)9-4-2-1-3-5-9/h1-8,15H,(H,17,18)
InChIKeyJPBYOYIPTUQITI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Phenyl-4-azaindole-3-carboxylic Acid Identity & Sourcing


6-Phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid (CAS 1227270-42-9) is a heterocyclic small molecule with molecular formula C₁₄H₁₀N₂O₂ and a molecular weight of 238.24 g/mol. It is also known as 6-Phenyl-3-(4-azaindole)carboxylic acid, reflecting its 4-azaindole core scaffold [1]. The compound features a pyridine ring fused to a pyrrole ring, with a phenyl substituent at the 6-position and a carboxylic acid functionality at the 3-position [2]. Its computed XLogP3-AA value is 2.2, with 2 hydrogen bond donors and 3 hydrogen bond acceptors, and a topological polar surface area of 66 Ų [1]. The predicted boiling point is 535.9 ± 45.0 °C and predicted density is 1.377 ± 0.06 g/cm³ . The predicted pKa of the carboxylic acid group is approximately -2.00 ± 0.10 (predicted), while the 4-azaindole core has an experimentally measured pKa of 6.94 (for the conjugate acid of the pyridine nitrogen, measured at 20 °C in water), which differentiates it from the 7-azaindole (pKa 4.59) and 6-azaindole (pKa 7.95) isomers [3][4]. This compound is primarily positioned as a research chemical and synthetic building block for medicinal chemistry programs targeting kinase inhibition and other therapeutic modalities [2].

Differentiation of 4-Azaindole-3-carboxylic Acid Analogs


Substituting 6-Phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid with a structurally similar analog—such as the unsubstituted parent 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid (L1), the 5-azaindole regioisomer (6-phenyl-3-(5-azaindole)carboxylic acid, CAS 1227270-69-0), or the 6-methyl congener—is not scientifically interchangeable for several quantifiable reasons. First, the 4-azaindole scaffold (the core of the target compound) has a distinct pKa (approximately 4.85–6.94) compared to the 5-azaindole (pKa ~8.42) and 7-azaindole (pKa ~3.67–4.59) isomers, leading to different protonation states at physiological pH and consequently divergent hydrogen-bonding capacities, target recognition, and membrane permeability [1][2]. Second, the 6-phenyl substituent increases the computed XLogP by approximately 0.9 log units compared to the unsubstituted parent scaffold, substantially altering lipophilicity-driven properties including plasma protein binding and passive membrane diffusion [3][4]. Third, published antibacterial zone-of-inhibition data demonstrate that even the unsubstituted 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid (L1) exhibits 6- to 7.5-fold larger inhibition zones than its regioisomer 1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid (L2) against S. aureus and E. coli, underscoring that subtle scaffold changes produce large-magnitude biological differences [5]. The cumulative effect of these molecular differences means that analogs cannot be assumed to behave equivalently in downstream synthetic derivatization, biological screening, or structure-activity relationship (SAR) campaigns.

Quantitative Evidence: Differentiating 6-Phenyl-4-azaindole-3-carboxylic Acid


Azaindole Isomer pKa Differentiation

The 4-azaindole scaffold that constitutes the core of 6-Phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid has a conjugate acid pKa of approximately 6.94 (measured at 20 °C in water), which is intermediate between 7-azaindole (pKa 4.59) and 6-azaindole (pKa 7.95) [1]. Alternative measurement conditions report 4-azaindole pKa values of approximately 4.85, still distinct from 5-azaindole (pKa ~8.42) and 7-azaindole (pKa ~3.67) [2]. This pKa difference of 1.4–3.6 log units between 4-azaindole and the other three positional isomers directly impacts the protonation state at physiological pH (7.4): the 4-azaindole pyridine nitrogen is substantially deprotonated, whereas 7-azaindole is almost fully deprotonated and 5-azaindole remains largely protonated. This was exploited in thrombin inhibitor design where 4-azaindole P1 groups conferred enhanced selectivity for thrombin over trypsin compared to other azaindole isomers [1].

Azaindole isomerism pKa differentiation thrombin inhibitor selectivity protonation state

Lipophilicity Shift by 6-Phenyl Substitution

The 6-phenyl substituent on the 4-azaindole-3-carboxylic acid scaffold increases the computed lipophilicity (XLogP3-AA) from approximately 1.3 for the unsubstituted 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid to 2.2 for 6-Phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid [1][2]. This represents an increase of approximately 0.9 log units. In the context of the 6-methyl analog (CAS 1256819-22-3, molecular weight 176.17, C₉H₈N₂O₂), the phenyl-for-methyl substitution adds 62.07 Da of molecular weight and introduces aromatic π-stacking capability absent in the methyl congener . The phenyl group at position 6 contributes both steric bulk and increased lipophilicity, which published patent literature identifies as features influencing membrane permeability and target engagement for 6-phenyl-pyrrolo[3,2-b]pyridine derivatives claimed as NR2B receptor modulators [3].

Lipophilicity modulation XLogP phenyl substitution effect ADME optimization

Antibacterial Activity: 4-Azaindole vs. 5-Azaindole Scaffolds

While direct antibacterial data for the 6-phenyl derivative are not available in the peer-reviewed literature, the parent scaffold 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid (L1) has been directly compared with its regioisomer 1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid (L2) in antibacterial zone-of-inhibition assays against Gram-positive and Gram-negative bacteria [1]. L1 exhibited inhibition zones of 13 mm (S. aureus), 12 mm (S. pyogenes), and 15 mm (E. coli). In contrast, L2 produced zones of only 2 mm, 3 mm, and 5 mm against the same strains, respectively. The fold-difference in activity ranges from 3-fold (E. coli) to 6.5-fold (S. aureus), demonstrating that the position of the pyridine nitrogen within the azaindole scaffold has a profound effect on antibacterial potency. Additionally, L1 showed approximately 1.94-fold stronger binding to bovine serum albumin (BSA) than L2 (binding constant Kb = 4.45 ± 0.22 × 10⁴ M⁻¹ for L1 vs. 2.29 ± 0.11 × 10⁴ M⁻¹ for L2, determined by isothermal titration calorimetry) [1]. These data provide class-level evidence that the pyrrolo[3,2-b]pyridine scaffold (4-azaindole) is not functionally equivalent to the pyrrolo[3,2-c]pyridine scaffold (5-azaindole).

Antibacterial activity zone of inhibition regioisomer comparison pyrrolopyridine scaffold

Carboxylic Acid vs. Des-Carboxy Synthetic Utility

The presence of a carboxylic acid group at position 3 of the 4-azaindole scaffold enables direct amide coupling without additional functional group interconversion steps, distinguishing it from 6-Phenyl-1H-pyrrolo[3,2-b]pyridine (CAS 2064117-52-6), which lacks this reactive handle . Advanced drug candidates built on this scaffold, such as PF-06764427 (a selective M1 muscarinic receptor positive allosteric modulator) and TBA-7371 (a DprE1 inhibitor in clinical trials for tuberculosis), both feature amide linkages at the 3-position of the pyrrolo[3,2-b]pyridine core, confirming the synthetic utility of the carboxylic acid precursor [1]. The 6-phenyl-1H-pyrrolo[3,2-b]pyridine analog (CAS 2064117-52-6), lacking the carboxylic acid, would require additional synthetic steps (e.g., lithiation-carboxylation or formylation-oxidation) to introduce a reactive handle for amide bond formation, increasing synthetic step count and reducing overall yield. The target compound is commercially available at ≥95% purity from multiple suppliers, making it a procurement-ready building block for parallel library synthesis .

Synthetic tractability amide coupling building block utility carboxylic acid handle

Kinase Selectivity: 4-Azaindole vs. 7-Azaindole

A comprehensive review of azaindole-based kinase inhibitors documents that 4-azaindole and 7-azaindole scaffolds exhibit divergent kinase selectivity profiles [1]. Specifically, 7-azaindole-based GSK1070916 is a potent Aurora B/C inhibitor (IC₅₀ Aurora B = 3.2 nM), while 4-azaindole-based compounds have been developed as p38 MAP kinase inhibitors and c-Met kinase inhibitors [1][2]. The review notes that 'other isomeric 4-, 6-, 7-azaindoles showed lower inhibition activity/selectivity and did not improve metabolic stability' in certain kinase contexts compared to the lead 7-azaindole series, indicating that the position of the pyridine nitrogen fundamentally alters kinase binding mode [1]. A separate study on 4-azaindole derivatives as Raf/MEK/ERK pathway inhibitors confirmed that 4-azaindole-based compounds achieve distinct binding poses compared to 7-azaindole-based inhibitors, with measurable differences in TR-FRET kinase assay IC₅₀ values [3]. This class-level evidence establishes that a 4-azaindole building block cannot be substituted with a 7-azaindole analog and expected to yield the same kinase inhibition profile.

Kinase inhibitor selectivity 4-azaindole 7-azaindole Aurora kinase Cdc7

Physicochemical Comparison: 4-Azaindole vs. 5-Azaindole

The 4-azaindole regioisomer (the target compound, CAS 1227270-42-9) and the 5-azaindole regioisomer (6-Phenyl-3-(5-azaindole)carboxylic acid, CAS 1227270-69-0) share the same molecular formula (C₁₄H₁₀N₂O₂) and molecular weight (238.24 g/mol) but differ in the position of the pyridine nitrogen atom within the fused bicyclic system [1]. This positional isomerism results in distinct hydrogen-bonding patterns: the 4-azaindole isomer presents the pyridine nitrogen adjacent to the pyrrole NH, enabling a bidentate hydrogen-bond donor/acceptor motif, whereas the 5-azaindole isomer has the nitrogen one position removed, altering the geometry of potential interactions with biological targets [2]. The calculated molecular properties (exact mass 238.074227566 Da, 2 H-bond donors, 3 H-bond acceptors, 2 rotatable bonds, topological polar surface area 66 Ų) are identical between the two isomers [1], but the spatial arrangement of the nitrogen lone pair differs, which affects docking poses and target recognition in structure-based drug design. This distinction is underscored by the fact that the four azaindole positional isomers 'possess all of the criteria necessary to be excellent bioisosteres of the indole or purine systems' yet exhibit distinct biological activity profiles [2].

Regioisomer comparison physicochemical properties azaindole isomerism hydrogen bonding

6-Phenyl-4-azaindole-3-carboxylic Acid Applications


Kinase Inhibitor FBDD and Lead Optimization

The 4-azaindole-3-carboxylic acid scaffold, exemplified by 6-Phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid, is a privileged core for kinase inhibitor design programs, particularly those targeting p38 MAP kinase, c-Met, and the Raf/MEK/ERK pathway [1]. The carboxylic acid at position 3 enables rapid amide coupling to generate focused compound libraries for SAR exploration, while the 6-phenyl substituent provides a starting point for exploring hydrophobic pocket interactions and π-stacking with kinase hinge regions. The intermediate pKa of the 4-azaindole core (4.85–6.94) facilitates tuning of hydrogen-bonding interactions with the kinase hinge region, a feature that distinguishes 4-azaindoles from 7-azaindoles (pKa 3.67–4.59) which are more extensively used for Aurora kinase and ALK targets [1][2]. Procurement of this specific building block is appropriate for FBDD programs seeking to explore chemical space orthogonal to the more commonly studied 7-azaindole series.

Antibacterial Scaffold Optimization

Published data demonstrate that the 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid scaffold (L1) exhibits significantly superior antibacterial activity compared to its regioisomeric 1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid scaffold (L2), with 6.5-fold larger inhibition zones against S. aureus and 3-fold larger zones against E. coli [3]. The 6-phenyl derivative extends this scaffold by introducing additional lipophilicity (XLogP increase of ~0.9 units) and aromatic substitution that may enhance membrane penetration or target binding [4]. This compound can serve as a starting point for antibacterial SAR studies, building on the documented scaffold-level activity. Its carboxylic acid handle further enables derivatization to amides, esters, or hydrazides for expanded antibacterial screening programs.

NR2B Modulator & CNS Drug Discovery

Patent literature explicitly claims substituted 4-azaindole compounds, including 6-phenyl-pyrrolo[3,2-b]pyridine derivatives, as GluN2B (NR2B) receptor modulators with potential applications in treating neurological and psychiatric disorders [5]. The specific examples in WO2017007938A1 include 2-(3-chloro-6-phenyl-pyrrolo[3,2-b]pyridin-1-yl)-N-cyclopropyl-acetamide and related 6-phenyl analogs, demonstrating that the 6-phenyl-4-azaindole scaffold is a validated core for NR2B ligand design [5]. 6-Phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid can serve as a key intermediate for synthesizing these and related NR2B-targeting compounds through N-alkylation at position 1 and amidation at position 3.

Parallel Library Synthesis Building Block

With a commercially available purity of ≥95% and a well-precedented synthetic handle (carboxylic acid at position 3), this compound is procurement-ready for parallel amide library synthesis using standard coupling reagents (HATU, EDCI/HOBt) . The presence of both the carboxylic acid (for amide formation) and the NH of the pyrrole ring (for N-alkylation or N-arylation) provides two orthogonal diversification points, enabling the generation of diverse compound collections from a single building block. The predicted physicochemical profile (MW 238.24, XLogP 2.2, TPSA 66 Ų, 2 HBD, 3 HBA) places it within favorable property space for lead-like compounds [4], and its demonstrated utility in generating advanced leads such as PF-06764427 (M1 PAM) and TBA-7371 (DprE1 inhibitor) validates the scaffold's translational potential [6].

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